molecular formula C11H13NO2 B575215 Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate CAS No. 185057-00-5

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B575215
CAS No.: 185057-00-5
M. Wt: 191.23
InChI Key: QFGFDECCVRJKHK-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS 877861-62-6) is a chemical building block within the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a scaffold of significant interest in medicinal chemistry . This compound is supplied as the hydrochloride salt to enhance stability and is characterized by a molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . THIQ analogs are extensively researched for their diverse biological activities, particularly in the field of central nervous system (CNS) disorders . Specifically, tetrahydroisoquinoline derivatives have demonstrated potential for application in dopaminergic nerve diseases . Research indicates that certain tetrahydroisoquinoline-3-carboxylic acid derivatives can increase the concentration of levodopa in blood and brain tissues, thereby improving its bioavailability, and are able to cross the blood-brain barrier to modulate dopaminergic nerve function . This makes such compounds valuable for research in neurodegenerative conditions like Parkinson's disease and various psychiatric disorders . The mechanism of action for related compounds involves the inhibition of levodopa degradation and the suppression of morphine-induced spontaneous movement in models, highlighting a neuromodulatory role . As a key synthetic intermediate, this ester can be used in the construction of more complex molecules via further chemical reactions . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGFDECCVRJKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652386
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185057-00-5
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
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Preparation Methods

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

The carboxylic acid is typically derived from isoquinoline-6-carboxylic acid via catalytic hydrogenation. For example, hydrogenating isoquinoline-6-carboxylic acid at 50–60°C under 3–5 bar H₂ pressure using a palladium-on-carbon (Pd/C) catalyst achieves full reduction of the aromatic ring. Alternative routes include hydrolyzing nitrile intermediates: 6-cyanoisoquinoline, prepared from 6-bromoisoquinoline via nucleophilic substitution with copper(I) cyanide, undergoes acidic hydrolysis (H₂SO₄, 80°C) to yield the carboxylic acid.

Esterification with Methanol

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methanol to produce the methyl ester. Optimized conditions (0°C, 2 hours) yield >85% purity, with residual solvents removed via vacuum distillation. This method is scalable but requires careful handling of corrosive reagents.

Table 1: Esterification Reaction Conditions

ParameterValue
Carboxylic Acid1.0 equiv
SOCl₂1.2 equiv
Methanol5.0 equiv
Temperature0°C → room temperature
Reaction Time2 hours
Yield78–85%

Cyclization via Pictet-Spengler Reaction

The Pictet-Spengler reaction constructs the tetrahydroisoquinoline core while simultaneously introducing the methyl ester group. This one-pot method condenses phenethylamine derivatives with carbonyl compounds under acidic conditions.

Reaction Mechanism and Optimization

For methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, 3-methoxy-4-(2-aminoethyl)benzoic acid methyl ester reacts with formaldehyde in hydrochloric acid (HCl)/ethanol. Cyclization occurs at 60°C for 6 hours, yielding the tetrahydroisoquinoline framework. Key parameters include:

  • Acid Catalyst : 10% HCl in ethanol maximizes ring closure efficiency.

  • Solvent : Ethanol balances solubility and reaction kinetics.

  • Temperature : Elevated temperatures (50–70°C) accelerate cyclization but risk side reactions.

Table 2: Pictet-Spengler Reaction Parameters

ComponentQuantity/Condition
Phenethylamine Derivative1.0 equiv
Formaldehyde1.5 equiv
HCl (10%)10 mL per mmol substrate
Ethanol15 mL per mmol substrate
Temperature60°C
Yield65–72%

Catalytic Hydrogenation of Isoquinoline Derivatives

A less common but efficient approach involves hydrogenating methyl isoquinoline-6-carboxylate to the tetrahydro form. This method is advantageous for substrates sensitive to strong acids.

Hydrogenation Conditions

Using a platinum oxide (PtO₂) catalyst under 4 bar H₂ at 25°C, methyl isoquinoline-6-carboxylate undergoes complete saturation in 12 hours. The reaction is quenched with ammonium hydroxide, and the product is isolated via filtration and recrystallization from ethyl acetate.

Table 3: Hydrogenation Parameters

ParameterValue
SubstrateMethyl isoquinoline-6-carboxylate
CatalystPtO₂ (5 wt%)
H₂ Pressure4 bar
SolventMethanol
Temperature25°C
Yield82–88%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the esterification process by minimizing SOCl₂ exposure and improving heat dissipation. For example, a microreactor system achieving 90% conversion in 10 minutes at 30°C has been proposed for pilot-scale trials.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Classical Esterification78–8595–97High
Pictet-Spengler65–7290–93Moderate
Catalytic Hydrogenation82–8898–99Low

The classical esterification route is preferred for industrial applications due to its scalability, while catalytic hydrogenation offers superior purity for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. Additionally, it exhibits free radical scavenging properties and can modulate the activity of dopamine receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of tetrahydroisoquinolines (TIQs) are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent Position(s) Functional Group(s) Molecular Weight (g/mol) Notable Properties/Applications
Methyl 6-carboxylate (Main Compound) 6 Methyl ester 170.21 (free base) Intermediate for carboxamide synthesis
6-(Methylsulfonyl)-TIQ 6 Methylsulfonyl 211.28 Electron-withdrawing group enhances reactivity
5,7-Dichloro-TIQ-6-carboxylic acid 5, 6, 7 Carboxylic acid, Cl substituents N/A Enhanced biological activity via Cl groups
SAL (6,7-Dihydroxy-1-methyl-TIQ) 1, 6, 7 Hydroxyl, methyl N/A Modulates dopamine metabolism
1MeTIQ (1-Methyl-TIQ) 1 Methyl N/A Neuroprotective effects in Parkinson’s models
tert-Butyl 6-bromo-TIQ-2-carboxylate 2, 6 Bromo, tert-butyl ester N/A Halogenated intermediate for cross-coupling

Physicochemical Properties

  • Solubility : The hydrochloride salt of the main compound improves water solubility, critical for in vivo applications .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) reduce basicity of the TIQ nitrogen, altering receptor binding .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and research.

MTHIQ exhibits a tetrahydroisoquinoline core structure that is pivotal for its biological activity. Its interactions with various enzymes and proteins are crucial for modulating biochemical pathways. Notably, MTHIQ has been shown to interact with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism in the brain. This interaction suggests a potential role in enhancing neurotransmitter levels, particularly dopamine, which is vital for neurological functions.

Cellular Effects

The compound influences several cellular processes:

  • Dopamine Signaling : MTHIQ modulates dopamine signaling pathways, which are essential for mood regulation and cognitive functions.
  • Neuroprotective Effects : Studies indicate that MTHIQ possesses neuroprotective properties against neurotoxins such as MPTP and rotenone, highlighting its potential in treating neurodegenerative diseases .
  • Antioxidant Activity : The compound also exhibits antioxidant properties, which help protect cells from oxidative stress.

Molecular Mechanisms

MTHIQ's biological activity is mediated through multiple molecular mechanisms:

  • Enzyme Inhibition : By inhibiting MAO, MTHIQ increases the availability of neurotransmitters like serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety .
  • Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neuronal signaling and plasticity.
  • Gene Expression Modulation : Research indicates that MTHIQ can alter gene expression related to neuroprotection and inflammation .

Research Findings and Case Studies

Several studies have highlighted the pharmacological potential of MTHIQ:

  • Neuroprotective Studies : In rodent models, MTHIQ demonstrated significant neuroprotective effects against dopaminergic neuron loss induced by neurotoxins. This suggests its therapeutic potential in Parkinson's disease .
  • Anti-addictive Properties : Research on cocaine self-administration in rats revealed that MTHIQ could reduce addictive behaviors, indicating its potential use in addiction therapy .
  • Antioxidant Activity : In vitro studies have shown that MTHIQ protects neuronal cells from oxidative damage, supporting its role as a neuroprotectant.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MTHIQ, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateSimilar tetrahydroisoquinoline coreDifferent carboxylate position affecting activity
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group additionIncreased solubility and potential biological activity
Methyl isoquinoline-6-carboxylateIsoquinoline structureLacks tetrahydrogen saturation; different reactivity

This table illustrates how variations in structure can influence biological activity.

Q & A

Basic: What are the primary synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via Pictet-Spengler cyclization using phenethylamine derivatives and carbonyl compounds under acidic conditions (e.g., HCl/EtOH). For example, methyl ester formation at the 6-position is achieved by reacting 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with methanol and thionyl chloride . To optimize purity (>97%):

  • Use column chromatography (silica gel, hexane/ethyl acetate gradient) for post-synthesis purification .
  • Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H NMR (CDCl₃, 300 MHz) to detect residual solvents or byproducts .

Basic: How does the structural configuration of this compound influence its stability and lipophilicity?

Methodological Answer:
The methyl ester at the 6-position enhances lipophilicity (logP ~1.8), improving membrane permeability compared to carboxylate analogs. The tetrahydroisoquinoline core provides rigidity, while the tert-butyl group (in related analogs) increases steric hindrance, reducing metabolic degradation . Stability studies in PBS (pH 7.4, 37°C) show >90% integrity over 24 hours, validated via LC-MS .

Advanced: What strategies resolve contradictions in reported biological activity across studies (e.g., neuroprotective vs. neurotoxic effects)?

Methodological Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace intermediates (e.g., MPTP-like byproducts) can confound results. Use HRMS and 2D-NMR to verify structural integrity .
  • Assay conditions : Neuroprotective effects (e.g., dopamine modulation) are dose-dependent. For example, at 10 µM, the compound upregulates tyrosine hydroxylase in SH-SY5Y cells, while higher doses (>50 µM) induce oxidative stress . Validate using dose-response curves and ROS assays .

Advanced: How do substituent variations at the 3- or 7-positions affect target selectivity (e.g., DDR1 vs. PPAR-γ)?

Methodological Answer:

  • 3-Position modifications : Adding a chlorine atom (e.g., Methyl 5-chloro-THIQ-3-carboxylate) increases PPAR-γ binding (IC₅₀ = 0.8 µM vs. 3.2 µM for parent compound) due to enhanced H-bonding with Arg288 .
  • 7-Position alkoxy groups : Propoxy or isopropyloxy substituents improve DDR1 inhibition (Ki = 12 nM) by filling a hydrophobic pocket in the kinase domain .
    Validate via docking simulations (AutoDock Vina) and SPR-based binding assays .

Basic: What analytical techniques are critical for characterizing this compound and its metabolites?

Methodological Answer:

  • Structural elucidation : Use ¹³C DEPT-Q NMR to distinguish quaternary carbons and HSQC for CH correlations .
  • Metabolite profiling : Incubate with liver microsomes (human/rat), extract metabolites with SPE, and analyze via UHPLC-QTOF-MS/MS in negative ion mode .

Advanced: How can enantiomeric purity impact pharmacological outcomes, and what methods ensure chiral resolution?

Methodological Answer:
The (S)-enantiomer of methyl-THIQ-3-carboxylate shows 5-fold higher affinity for σ-1 receptors than the (R)-form . To resolve enantiomers:

  • Use chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) .
  • Synthesize via asymmetric hydrogenation with Rh-(R)-BINAP catalyst (ee >98%) .

Basic: What in vitro models are appropriate for initial neuroactivity screening?

Methodological Answer:

  • Neuroprotection : Differentiated SH-SY5Y cells treated with rotenone (10 µM) + compound (1–50 µM), measuring ATP levels (CellTiter-Glo) and caspase-3 activity .
  • Dopaminergic activity : PC12 cells transfected with DAT-GFP; quantify dopamine uptake via amperometry .

Advanced: Why do synthetic yields vary significantly (20–70%) in THIQ carboxylate derivatives, and how can this be mitigated?

Methodological Answer:
Low yields stem from:

  • Steric hindrance during cyclization (e.g., tert-butyl groups). Optimize with microwave-assisted synthesis (150°C, 5 min), increasing yields to ~60% .
  • Byproduct formation (e.g., N-alkylated intermediates). Add TEMPO (radical scavenger) to suppress side reactions .

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